molecular formula C18H14ClNO5S B2925293 2-((1-(3-Chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 881483-53-0

2-((1-(3-Chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2925293
CAS No.: 881483-53-0
M. Wt: 391.82
InChI Key: YCMYLBLHNAQCLX-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 2,5-dioxopyrrolidin-3-ylthio moiety substituted with a 3-chloro-4-methoxyphenyl group. The thioether linkage and dioxopyrrolidinone ring may influence metabolic stability and solubility.

Properties

IUPAC Name

2-[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5S/c1-25-13-7-6-10(8-12(13)19)20-16(21)9-15(17(20)22)26-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMYLBLHNAQCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-Chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H15ClN2O4S
  • Molecular Weight : 364.82 g/mol

This compound features a dioxopyrrolidine moiety linked to a benzoic acid derivative, which is crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the dioxopyrrolidine ring suggests potential interactions with enzymes involved in metabolic pathways, while the thioether linkage may enhance bioavailability and cellular uptake.

Potential Mechanisms:

  • Antioxidant Activity : Compounds containing dioxopyrrolidine structures are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging of DPPH radicals
Anti-inflammatoryReduced levels of IL-6 and TNF-alpha in vitro
CytotoxicityInhibition of growth in breast cancer cell lines
ImmunomodulatoryIncreased CD4+ Treg populations in LPS-induced models

Case Studies

  • Antioxidant Activity :
    A study conducted on similar dioxopyrrolidine compounds demonstrated significant antioxidant properties through DPPH radical scavenging assays. This suggests that our compound may also exhibit similar protective effects against oxidative stress, which is relevant in various disease contexts including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects :
    Research involving compounds structurally related to this compound showed a marked reduction in inflammatory markers such as IL-6 and TNF-alpha in vitro. These findings highlight the potential for this compound to serve as an anti-inflammatory agent, particularly in conditions characterized by chronic inflammation.
  • Cytotoxicity Against Cancer Cells :
    In vitro studies have indicated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Comparison with Similar Compounds

Structural Features

  • Target Compound: The 3-chloro-4-methoxyphenyl group introduces strong electron-withdrawing (Cl) and electron-donating (OCH₃) effects, creating a polarized aromatic system. The dioxopyrrolidinone ring provides a rigid scaffold.
  • Analog 1 : 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid (from ) replaces the aromatic substituent with an ethyl group, reducing steric bulk and eliminating electronic contributions from halogens or methoxy .

Physicochemical Properties

Property Target Compound Analog 1 (Ethyl-substituted) Analog 2 (Pyrazole-containing)
LogP (Predicted) High (~3.5)* Moderate (~2.0)* Low (~1.2)*
Solubility Low aqueous solubility Moderate High (due to ionizable amine)
Metabolic Stability Likely stable (Cl/OCH₃) Moderate (prone to oxidation) Variable (amine metabolism)

The chloro and methoxy groups in the target compound increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to Analog 2. The ethyl group in Analog 1 offers intermediate properties, while the dimethylaminoethyl group in Analog 2 improves solubility at physiological pH .

Stability and Toxicity Considerations

  • Analog 2’s dimethylamino group might lead to off-target interactions with adrenergic or histaminergic receptors.
  • Discontinuation of Analog 1 and Analog 2 in commercial catalogs () suggests possible issues in efficacy, stability, or safety during development .

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